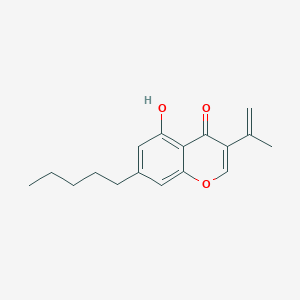
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the fifth position, a pentyl chain at the seventh position, and a prop-1-en-2-yl group at the third position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The pentyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chromen-4-one core may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and chromen-4-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one derivatives
Uniqueness
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
88682-05-7 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-hydroxy-7-pentyl-3-prop-1-en-2-ylchromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-4-5-6-7-12-8-14(18)16-15(9-12)20-10-13(11(2)3)17(16)19/h8-10,18H,2,4-7H2,1,3H3 |
Clé InChI |
CVKNQVIWIWBZNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC=C(C2=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)

![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)



![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)


